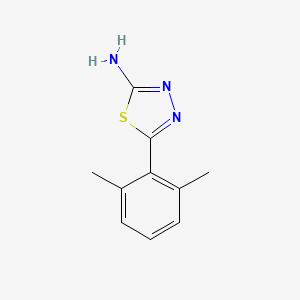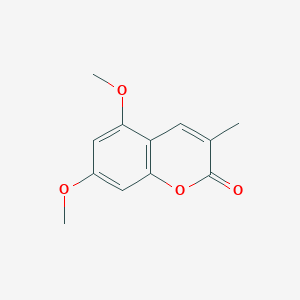
5,7-Dimethoxy-3-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-3-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It belongs to the class of coumarins, which are naturally occurring compounds known for their diverse biological activities. This compound is characterized by its two methoxy groups at positions 5 and 7, and a methyl group at position 3 on the chromen-2-one core structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-methyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic precursors with β-ketoesters under acidic or basic conditions . One common method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-3-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex coumarin derivatives.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: This compound has similar structural features but with hydroxyl groups at positions 6 and 7.
5,7-Dimethoxy-2H-chromen-2-one: Lacks the methyl group at position 3, making it less hydrophobic.
8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one: Contains additional ethoxy and hydroxy groups, which may alter its biological activity.
Uniqueness
5,7-Dimethoxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its lipophilicity, while the methyl group at position 3 influences its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5,7-dimethoxy-3-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-7-4-9-10(15-3)5-8(14-2)6-11(9)16-12(7)13/h4-6H,1-3H3 |
InChI-Schlüssel |
NFPBQSQJIOWFBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C=C2OC)OC)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



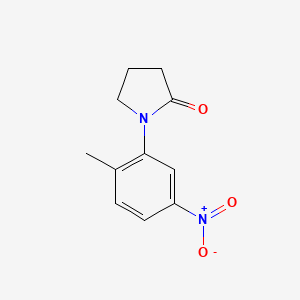
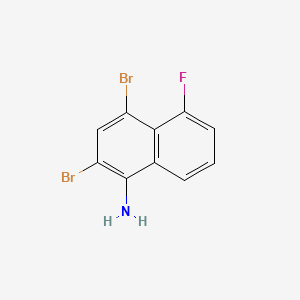
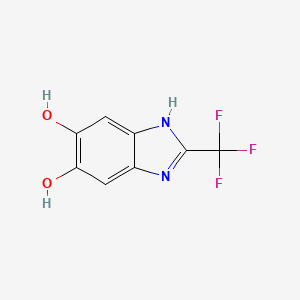
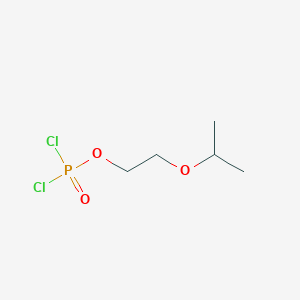
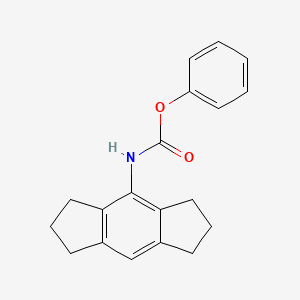


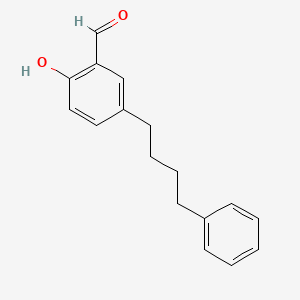


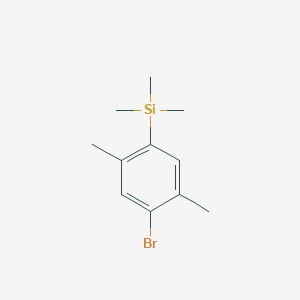
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
